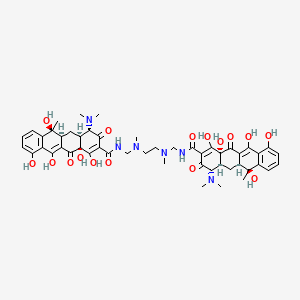
15-Methoxymkapwanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Methoxymkapwanin can be synthesized through various chemical reactions involving the functional groups present in its structure. The α,β-unsaturated ketone in the compound is susceptible to nucleophilic addition reactions, particularly Michael additions, which may allow conjugation with amines or thiols. The electron-rich furan ring can undergo electrophilic aromatic substitution, allowing halogenation, nitration, and sulfonation.
Industrial Production Methods: Industrial production of this compound involves the extraction from the leaf surface exudate of Dodonaea angustifolia. The process includes isolation and purification steps to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ketone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring, allowing halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used for electrophilic aromatic substitution.
Major Products:
Oxidation: Products include oxidized derivatives of the furan ring and ketone group.
Reduction: Reduced forms of the ketone group, resulting in alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the furan ring.
Scientific Research Applications
15-Methoxymkapwanin has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Methoxymkapwanin involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated ketone is susceptible to nucleophilic addition reactions, which may allow conjugation with amines or thiols, influencing cellular processes such as autophagy and apoptosis. Additionally, the electron-rich furan ring can undergo electrophilic aromatic substitution, affecting various biochemical pathways.
Comparison with Similar Compounds
15-Methoxymkapwanin is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Mkapwanin: Another neo-clerodane diterpene isolated from Dodonaea angustifolia.
Neo-clerodan-3,13-dien-16,1518,19-diolide: A structurally related compound with similar biological properties.
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSOQZLIYAURI-QHZMMHQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





